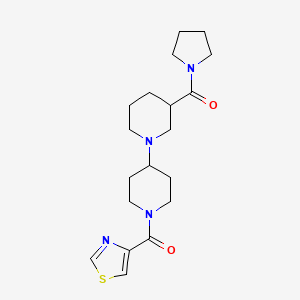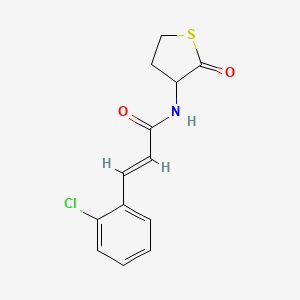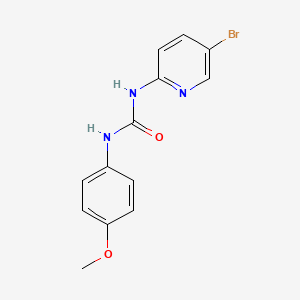
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,4'-bipiperidine, commonly known as PTB, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. PTB is a complex molecule that has been synthesized through various methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
PTB exerts its effects through various mechanisms, including the inhibition of protein-protein interactions and the modulation of signaling pathways. PTB has been shown to inhibit the interaction between the p53 tumor suppressor protein and the oncoprotein MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells. PTB has also been shown to modulate the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PTB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of signaling pathways. PTB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that PTB may act as a potential anticancer agent. PTB has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
PTB has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, PTB also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of PTB. One potential direction is the development of PTB as a potential anticancer agent, particularly in the treatment of solid tumors. Another potential direction is the study of PTB in the treatment of Alzheimer's disease, particularly in the prevention of beta-amyloid aggregation. Additionally, the development of new synthesis methods for PTB may lead to the discovery of new analogs with enhanced therapeutic properties.
Synthesis Methods
PTB has been synthesized through various methods, including the use of a palladium-catalyzed coupling reaction. In this method, the starting materials are 1,4-dibromo-2,5-dimethoxybenzene and 3-(pyrrolidin-1-ylcarbonyl)-1-(1,3-thiazol-4-ylcarbonyl) piperidine. The reaction is carried out in the presence of a palladium catalyst and a base, such as sodium carbonate, in a solvent, such as N,N-dimethylformamide. The resulting product is purified through chromatography to obtain PTB.
Scientific Research Applications
PTB has been studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. PTB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that PTB may act as a potential anticancer agent. PTB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Properties
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c24-18(21-7-1-2-8-21)15-4-3-9-23(12-15)16-5-10-22(11-6-16)19(25)17-13-26-14-20-17/h13-16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFNZKWZUIKWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5408260.png)



![4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5408299.png)
![3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5408303.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide](/img/structure/B5408311.png)
![9-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408313.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)
![[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5408319.png)
![1-methyl-N-{4-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5408321.png)
![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)

